molecular formula C15H9F3N2O2 B1414597 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid CAS No. 2197062-06-7

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid

Cat. No. B1414597
M. Wt: 306.24 g/mol
InChI Key: QDYUJNPFIKGZFI-UHFFFAOYSA-N
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Description

“4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid” is a compound that falls under the category of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various chemical reactions. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .

Scientific Research Applications

Synthesis and Structural Characterization

A study by (Li, Ni, & Yong, 2018) detailed the synthesis of a new imidazo[1,2-a]pyridine ligand, with a focus on coordination compounds. The paper explored the structures of these compounds using single crystal X-ray diffraction and infrared spectroscopy, highlighting their potential in photoluminescent properties.

Antitumor Activity

(Liu et al., 2020) researched the antitumor activity of coordination complexes derived from substituted imidazo[1,2-α]pyridine ligands. Their study investigated the inhibitory effects on human myocardial aneurysm cells, using assays like Cell Counting Kit-8 and flow cytometry.

Photophysical Properties

In 2010, (Aginagalde et al.) conducted a study on the reaction between benzynes and imidazo[1,2-a]pyridines, leading to compounds with interesting photophysical properties. Their research highlights the potential of these compounds in applications requiring light emission.

Catalytic Oxidative Trifluoromethylation

The study by (Monir et al., 2015) explored the catalytic oxidative trifluoromethylation of imidazopyridines. This methodology has implications in the synthesis of various compounds with broad functionalities, indicating its significance in chemical synthesis.

Fluorescent Probes

Research by (Renno et al., 2022) demonstrated the use of imidazo[1,5-a]pyridine-based fluorophores as cell membrane probes. Their study indicates the potential of these compounds in monitoring cellular health and biochemical pathways.

Medicinal Relevance

The synthesis and anticandidal activity of imidazo[1,2-a]pyridine derivatives were investigated by (Kaplancıklı et al., 2008), highlighting the compound's potential in developing new treatments against Candida species.

Synthesis and Reactivity

(Roopan, Patil, & Palaniraja, 2016) provided an overview of the synthetic strategies and reactivity of imidazo[1,2-a]pyridines, emphasizing their importance in medicinal chemistry and drug molecule production.

properties

IUPAC Name

4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(6-4-9)14(21)22/h1-8H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYUJNPFIKGZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid

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